Cas no 5041-92-9 (b-D-Glucopyranoside, 4-chlorophenyl, tetraacetate(9CI))

The compound b-D-Glucopyranoside, 4-chlorophenyl, tetraacetate (9CI) is a chemically modified glycoside derivative featuring a 4-chlorophenyl aglycone and a fully acetylated glucose moiety. The tetraacetate protection enhances stability and solubility in organic solvents, making it suitable for synthetic applications in carbohydrate chemistry. The presence of the 4-chlorophenyl group introduces potential reactivity for further functionalization, while the acetyl groups facilitate selective deprotection strategies. This compound is particularly valuable in glycosylation reactions and as an intermediate in the synthesis of more complex glycoconjugates. Its well-defined structure and purity ensure reproducibility in research and industrial processes.
b-D-Glucopyranoside, 4-chlorophenyl, tetraacetate(9CI) structure
5041-92-9 structure
Product Name:b-D-Glucopyranoside, 4-chlorophenyl, tetraacetate(9CI)
CAS No:5041-92-9
MF:C20H23ClO10
MW:458.843626260757
CID:386106
PubChem ID:11826636
Update Time:2025-06-13

b-D-Glucopyranoside, 4-chlorophenyl, tetraacetate(9CI) Chemical and Physical Properties

Names and Identifiers

    • b-D-Glucopyranoside, 4-chlorophenyl, tetraacetate(9CI)
    • 4-CHLOROPHENYL-2,3,4,6-TETRA-O-ACETYL-B-D-GLUCOPYRANOSIDE
    • 4'-CHLOROPHENYL-2,3,4,6-TETRA-O-ACETYL-BETA-D-GLUCOPYRANOSIDE
    • 4'-CHLOROPHENYL-2,3,4,6-TETRA-O-ACETYL-β-D-GLUCOPYRANOSIDE
    • 4'-CHLOROPHENYL-2,3,4,6-TETRA-O-ACETYL-SS-D-GLUCOPYRANOSIDE
    • AKOS030489860
    • SCHEMBL14353172
    • [(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-(4-chlorophenoxy)oxan-2-yl]methyl acetate
    • (4-Chlorophenyl)-2,3,4,6-tetra-O-acetyl-beta-D-glucopyranoside
    • 5041-92-9
    • SALMOSOXXNZOJP-OUUBHVDSSA-N
    • p-Chlorophenyl-2,3,4,6-tetra-O-acetyl-.beta.-D-glucopyranoside
    • 4-Chlorophenyl 2,3,4,6-tetra-O-acetylhexopyranoside #
    • Inchi: 1S/C20H23ClO10/c1-10(22)26-9-16-17(27-11(2)23)18(28-12(3)24)19(29-13(4)25)20(31-16)30-15-7-5-14(21)6-8-15/h5-8,16-20H,9H2,1-4H3/t16-,17-,18+,19-,20-/m1/s1
    • InChI Key: SALMOSOXXNZOJP-OUUBHVDSSA-N
    • SMILES: ClC1C=CC(=CC=1)O[C@H]1[C@@H]([C@H]([C@@H]([C@@H](COC(C)=O)O1)OC(C)=O)OC(C)=O)OC(C)=O

Computed Properties

  • Exact Mass: 458.09800
  • Monoisotopic Mass: 212.035255
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 1
  • Complexity: 225
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.7
  • Topological Polar Surface Area: 58.2

Experimental Properties

  • Density: 1.295
  • Boiling Point: 461.4°Cat760mmHg
  • Flash Point: 232.9°C
  • Refractive Index: 1.559
  • PSA: 123.66000
  • LogP: 1.80190

b-D-Glucopyranoside, 4-chlorophenyl, tetraacetate(9CI) Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Biosynth
MC01053-10 g
4-Chlorophenyl-2,3,4,6-tetra-O-acetyl-b-D-glucopyranoside
5041-92-9
10g
$779.70 2023-01-04

Additional information on b-D-Glucopyranoside, 4-chlorophenyl, tetraacetate(9CI)

Comprehensive Overview of 4-Chlorophenyl β-D-Glucopyranoside Tetraacetate (CAS No. 5041-92-9)

4-Chlorophenyl β-D-Glucopyranoside Tetraacetate (CAS No. 5041-92-9), also known as β-D-Glucopyranoside, 4-chlorophenyl, tetraacetate (9CI), is a chemically modified carbohydrate derivative with significant applications in organic synthesis and biochemical research. This compound belongs to the class of acetylated glycosides, where the hydroxyl groups of the glucose moiety are protected by acetyl groups, enhancing its stability and reactivity in various chemical transformations.

The molecular structure of 4-Chlorophenyl β-D-Glucopyranoside Tetraacetate features a β-D-glucopyranose core linked to a 4-chlorophenyl aglycone, with all four hydroxyl groups acetylated. This modification not only improves the compound's solubility in organic solvents but also makes it a versatile intermediate in the synthesis of more complex glycosidic compounds. Researchers and pharmaceutical developers frequently utilize this compound to study glycosylation reactions, a critical process in the production of bioactive molecules.

In recent years, the demand for acetylated sugar derivatives like 5041-92-9 has surged due to their role in drug discovery and glycobiology. With the growing interest in carbohydrate-based therapeutics, this compound has gained attention for its potential in designing targeted drug delivery systems. Its acetyl groups can be selectively deprotected, allowing for controlled functionalization, which is essential in developing biocompatible materials and enzyme inhibitors.

From an industrial perspective, 4-Chlorophenyl β-D-Glucopyranoside Tetraacetate is valued for its reproducibility and high purity, making it a reliable choice for high-throughput screening and combinatorial chemistry. Its compatibility with modern green chemistry protocols, such as solvent-free reactions and catalytic methods, aligns with the global push for sustainable chemical synthesis. This aspect is particularly relevant to researchers exploring eco-friendly alternatives in organic chemistry.

The compound's relevance extends to analytical chemistry, where it serves as a reference standard in HPLC and mass spectrometry for identifying structurally similar glycosides. Additionally, its stability under various pH conditions makes it suitable for bioconjugation studies, a hot topic in nanomedicine and diagnostic probe development. These applications highlight its cross-disciplinary importance in both academic and industrial settings.

As the scientific community continues to explore glycoscience, compounds like 5041-92-9 remain at the forefront of innovation. Its unique properties bridge gaps between traditional organic synthesis and cutting-edge biotechnological applications, addressing key challenges in precision medicine and material science. For laboratories seeking reliable glycosylation reagents or protected sugar intermediates, this compound offers a balanced combination of reactivity and stability.

In summary, 4-Chlorophenyl β-D-Glucopyranoside Tetraacetate (CAS No. 5041-92-9) exemplifies the synergy between carbohydrate chemistry and modern scientific advancements. Its multifaceted applications—from drug design to analytical methodologies—underscore its enduring value in research and development. As interest in bioactive glycosides grows, this compound will likely play an increasingly pivotal role in shaping future breakthroughs.

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